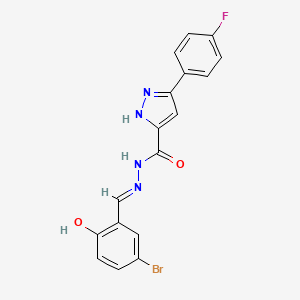![molecular formula C18H19BrN2O5 B11663081 N-[(1Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11663081.png)
N-[(1Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE: is a complex organic compound characterized by the presence of a bromophenyl group, a furan ring, and a formamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the bromination of phenyl compounds, followed by the introduction of the furan ring through a formylation reaction. The final steps involve the formation of the prop-2-enamide structure through amide bond formation and subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yields. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and application.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyl groups.
Reduction: Reduction reactions may target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under mild to moderate conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound and its analogs are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction and metabolic processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
- (2Z)-3-(4-CHLOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE
- (2Z)-3-(4-METHOXYPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE
Uniqueness: The presence of the bromophenyl group in (2Z)-3-(4-BROMOPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]-N,N-BIS(2-HYDROXYETHYL)PROP-2-ENAMIDE imparts unique electronic and steric properties, distinguishing it from its analogs. These properties influence its reactivity and interactions with biological targets, making it a compound of particular interest in research and application.
Propiedades
Fórmula molecular |
C18H19BrN2O5 |
|---|---|
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
N-[(Z)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19BrN2O5/c19-14-5-3-13(4-6-14)12-15(18(25)21(7-9-22)8-10-23)20-17(24)16-2-1-11-26-16/h1-6,11-12,22-23H,7-10H2,(H,20,24)/b15-12- |
Clave InChI |
FTYDYDHDAFJYFD-QINSGFPZSA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)N(CCO)CCO |
SMILES canónico |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]piperazine-1-carboxylate](/img/structure/B11663003.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663004.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11663017.png)
![N'-[(Z)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11663021.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11663028.png)

![Tris[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3,5-tricarboxylate](/img/structure/B11663035.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11663040.png)
![ethyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11663042.png)
![Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11663046.png)
![4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate](/img/structure/B11663050.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663060.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11663066.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11663067.png)
